Regioisomeric Differentiation: Meta-Methyl vs Para-Methyl on the Terminal Phenoxy Ring
The target compound carries a meta-methyl substituent on the terminal phenoxy ring, in contrast to the para-methyl isomer (1-[4-(4-methylphenoxy)butyl]benzimidazole chloride, PubChem CID 49877128) [1]. In benzimidazole series targeting kinase and GPCR receptors, the position of the methyl group on the terminal aryl ether has been shown to alter binding affinity by 5- to >50-fold and to shift CYP3A4/CYP2C9 inhibition profiles [2]. No direct IC₅₀ or Ki data are available for either isomer; therefore this differentiation remains at the class-level inference only.
| Evidence Dimension | Regioisomeric position of methyl substituent on terminal phenoxy ring |
|---|---|
| Target Compound Data | meta-Methyl (3-methylphenoxy) |
| Comparator Or Baseline | para-Methyl isomer (PubChem CID 49877128) |
| Quantified Difference | No quantitative binding or functional data available for either compound |
| Conditions | Not applicable (no assay data) |
Why This Matters
In the absence of direct data, the meta-vs-para methyl topology must be considered a potential source of target selectivity divergence; procurement for SAR campaigns requires explicit regioisomeric identity confirmation.
- [1] PubChem. 1-[4-(4-Methylphenoxy)butyl]benzimidazole chloride. CID 49877128. https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_4-methylphenoxy_butyl_benzimidazole-chloride (accessed 2026-04-29). View Source
- [2] Keri RS, Hiremathad A, Budagumpi S, Nagaraja BM. Comprehensive review in current developments of benzimidazole-based medicinal chemistry. Chem Biol Drug Des. 2015;86(1):19-65. doi:10.1111/cbdd.12462. View Source
